molecular formula C11H14N4 B3174210 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine CAS No. 952182-10-4

6-Piperidin-1-YL-imidazo[1,2-B]pyridazine

Cat. No.: B3174210
CAS No.: 952182-10-4
M. Wt: 202.26 g/mol
InChI Key: GQJWOGIWQWJLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Piperidin-1-YL-imidazo[1,2-B]pyridazine” is a chemical compound with the molecular formula C11H14N4 . It has a molecular weight of 202.26 . The compound is also known by its IUPAC name, 6-(1-piperidinyl)imidazo[1,2-b]pyridazine .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines, including “this compound”, has been well-studied. The preparation of these compounds often involves cyclization and their functionalization can be achieved through cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14N4/c1-2-7-14(8-3-1)11-5-4-10-12-6-9-15(10)13-11/h4-6,9H,1-3,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, imidazo[1,2-b]pyridazines are known to participate in a variety of reactions. For instance, they can undergo transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 202.26 .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Gyoten et al. (2003) synthesized a series of imidazo[1, 2-b]pyridazines with cyclic amines, exhibiting antihistaminic activity and inhibitory effects on eosinophil infiltration. Particularly, a compound from this series, TAK-427, showed both antihistaminic and anti-inflammatory activity and was under clinical trials for treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Antimicrobial and Antimalarial Activity

  • Bhatt et al. (2016) reported the synthesis of sulfonamide and amide derivatives of piperazine containing imidazo[1,2-b]pyridazine moiety. These compounds were evaluated for in vitro antimicrobial activity against various bacteria and also for antifungal and antimalarial activity (Bhatt et al., 2016).

Tyk2 JH2 Inhibitors

  • A study by Liu et al. (2019) identified imidazo[1,2-b]pyridazine derivatives as potent, selective, and orally active Tyk2 JH2 inhibitors. These compounds showed efficacy in inhibiting IFNγ production and were effective in a rat adjuvant arthritis model (Liu et al., 2019).

Anticancer Activities

  • A 2013 study explored the synthesis of imidazo[1,2-b]pyridazines as inhibitors of the mammalian target of rapamycin (mTOR), a central regulator in cancer therapy. The study revealed diverse inhibitory activity on cellular proliferation across different cell lines (Weng Yi-ra, 2013).

Anti-Asthmatic Activities

  • Kuwahara et al. (1995) synthesized several sulfonamide derivatives of imidazo[1,2-b]pyridazine and evaluated their anti-asthmatic activity. The study found that certain derivatives had potent activity in inhibiting bronchoconstriction (Kuwahara et al., 1995).

Flaviviridae Inhibitors

  • Enguehard-Gueiffier et al. (2013) designed biphenyl derivatives of imidazo[1,2-b]pyridazine to inhibit the replication of viruses like bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV). This study highlighted the antiviral activity of these derivatives (Enguehard-Gueiffier et al., 2013).

Additional Therapeutic Applications

  • The review by Deep et al. (2016) on imidazo[1,2-a]pyridine scaffolds, a related structure to imidazo[1,2-b]pyridazine, discusses its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities (Deep et al., 2016).

Future Directions

Imidazo[1,2-b]pyridazines, including “6-Piperidin-1-YL-imidazo[1,2-B]pyridazine”, have attracted significant interest due to their potential pharmaceutical applications . They have been studied as potential inhibitors for various diseases, suggesting that they may have promising future applications in drug development .

Biochemical Analysis

Biochemical Properties

6-Piperidin-1-YL-imidazo[1,2-B]pyridazine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft, which can have therapeutic implications for neurodegenerative diseases such as Alzheimer’s . Additionally, this compound has been shown to interact with kinases, particularly TAK1 kinase, which is involved in cell growth and differentiation . By inhibiting TAK1 kinase, this compound can potentially be used to treat cancers such as multiple myeloma .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuroblastoma cell lines, this compound exhibits potent anti-proliferative effects by inducing cell cycle arrest and apoptosis . It also affects cell signaling pathways, particularly the PI3K-Akt-mTOR pathway, which is crucial for cell growth and survival . By inhibiting this pathway, this compound can reduce cell proliferation and induce cell death in cancer cells . Furthermore, this compound has been shown to modulate gene expression and cellular metabolism, leading to enhanced oxidative stress and activation of AMP-activated protein kinase (AMPK) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . This binding interaction is facilitated by the imidazo[1,2-B]pyridazine core, which fits into the enzyme’s active site. Additionally, this compound inhibits TAK1 kinase by binding to its ATP-binding site, preventing the phosphorylation of downstream targets involved in cell growth and differentiation . The inhibition of the PI3K-Akt-mTOR pathway is another critical mechanism, where this compound binds to the kinase domain of PI3K, blocking its activity and downstream signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and kinases . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity. Threshold effects have also been noted, where a certain concentration of the compound is required to achieve significant biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound. The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of other metabolites in the body . Additionally, the compound can influence the activity of other metabolic enzymes, further modulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with efflux transporters such as P-glycoprotein, which can affect its bioavailability and distribution . Additionally, binding proteins in the plasma can influence the compound’s localization and accumulation in specific tissues . These interactions are crucial for determining the pharmacokinetics and pharmacodynamics of this compound .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Targeting signals and post-translational modifications can direct the compound to specific cellular compartments, such as the nucleus or mitochondria . These localizations are critical for the compound’s ability to modulate cellular processes and exert its therapeutic effects .

Properties

IUPAC Name

6-piperidin-1-ylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-7-14(8-3-1)11-5-4-10-12-6-9-15(10)13-11/h4-6,9H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJWOGIWQWJLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Piperidin-1-YL-imidazo[1,2-B]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Piperidin-1-YL-imidazo[1,2-B]pyridazine
Reactant of Route 3
Reactant of Route 3
6-Piperidin-1-YL-imidazo[1,2-B]pyridazine
Reactant of Route 4
Reactant of Route 4
6-Piperidin-1-YL-imidazo[1,2-B]pyridazine
Reactant of Route 5
6-Piperidin-1-YL-imidazo[1,2-B]pyridazine
Reactant of Route 6
Reactant of Route 6
6-Piperidin-1-YL-imidazo[1,2-B]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.